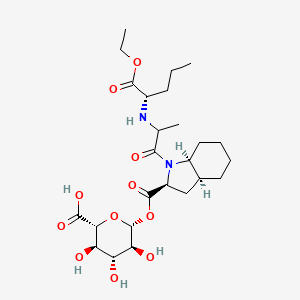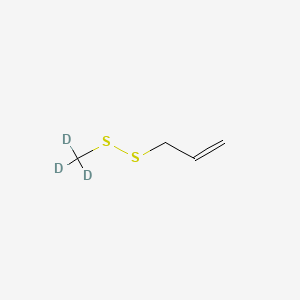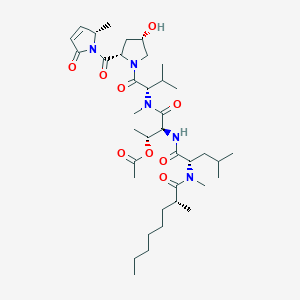
Microcolin H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Microcolin H can be synthesized through a multi-step process involving the coupling of aliphatic carboxylic acid, tripeptide, and pyrrolinone fragments. These fragments are synthesized separately and then converged at a late stage via standard peptide coupling reactions .
Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of its fragments followed by their coupling. The process has been optimized to achieve a single-batch yield of over 200 milligrams, addressing the challenge of sourcing this natural product .
化学反应分析
Types of Reactions: Microcolin H undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lipopeptide structure, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its activity or stability.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
科学研究应用
Microcolin H has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipopeptide synthesis and modification.
Biology: Investigated for its role in inducing autophagy and its effects on cellular processes.
Medicine: Explored for its potent antitumour activity, particularly in gastric, lung, and pancreatic cancers.
作用机制
Microcolin H exerts its effects by directly binding to the phosphatidylinositol transfer protein alpha and beta isoforms (PITPα/β). This binding increases the conversion of LC3I to LC3II and reduces the level of p62 in cancer cells, leading to autophagic cell death. This mechanism highlights the potential of PITPα/β as a therapeutic target for cancer treatment .
相似化合物的比较
- Microcolin A
- Microcolin B
- Microcolin C
- Microcolin D
- Majusculamide D
Microcolin H stands out due to its strong antiproliferative activity and its ability to induce autophagic cell death, setting it apart from its counterparts .
属性
分子式 |
C38H63N5O9 |
|---|---|
分子量 |
733.9 g/mol |
IUPAC 名称 |
[(2R,3S)-4-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-3-[[(2S)-4-methyl-2-[methyl-[(2R)-2-methyloctanoyl]amino]pentanoyl]amino]-4-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C38H63N5O9/c1-12-13-14-15-16-24(6)35(48)40(10)29(19-22(2)3)34(47)39-32(26(8)52-27(9)44)37(50)41(11)33(23(4)5)38(51)42-21-28(45)20-30(42)36(49)43-25(7)17-18-31(43)46/h17-18,22-26,28-30,32-33,45H,12-16,19-21H2,1-11H3,(H,39,47)/t24-,25+,26-,28+,29+,30+,32+,33+/m1/s1 |
InChI 键 |
VVVUQZUDSPOQAQ-PEYQGHOASA-N |
手性 SMILES |
CCCCCC[C@@H](C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)OC(=O)C)C(=O)N(C)[C@@H](C(C)C)C(=O)N1C[C@H](C[C@H]1C(=O)N2[C@H](C=CC2=O)C)O |
规范 SMILES |
CCCCCCC(C)C(=O)N(C)C(CC(C)C)C(=O)NC(C(C)OC(=O)C)C(=O)N(C)C(C(C)C)C(=O)N1CC(CC1C(=O)N2C(C=CC2=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


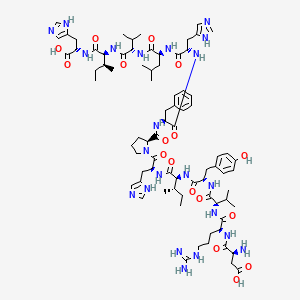
![N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid](/img/structure/B12374099.png)

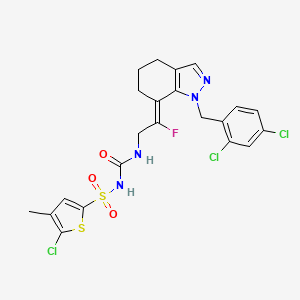


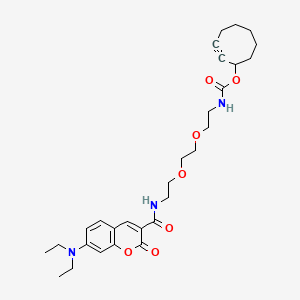

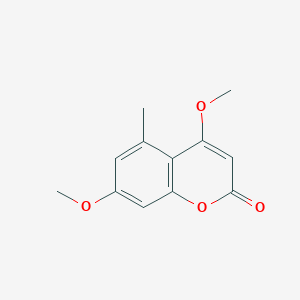

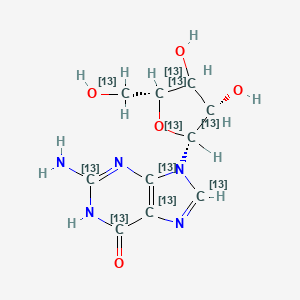
![5-[5-[1-(4,4-dimethylpentyl)-5-naphthalen-2-ylimidazol-2-yl]-2-iodoimidazol-1-yl]-N-methylpentan-1-amine](/img/structure/B12374133.png)
